4-Methoxy-2-(pyridin-4-yl)thiazole-5-carboxylic acid
Description
4-Methoxy-2-(pyridin-4-yl)thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a methoxy group at the 4-position, a pyridinyl group at the 2-position, and a carboxylic acid group at the 5-position
Properties
IUPAC Name |
4-methoxy-2-pyridin-4-yl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c1-15-8-7(10(13)14)16-9(12-8)6-2-4-11-5-3-6/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQNTHHHAIZUSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=N1)C2=CC=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(pyridin-4-yl)thiazole-5-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group such as a halide.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through a cross-coupling reaction such as the Suzuki-Miyaura coupling, which involves a boronic acid derivative of pyridine and a halogenated thiazole intermediate.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable organometallic reagent such as a Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(pyridin-4-yl)thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyridinyl group using nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling or the Heck reaction to form more complex molecules.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, tetrahydrofuran.
Substitution: Amines, thiols, methanol, dichloromethane.
Coupling Reactions: Palladium catalysts, boronic acids, halogenated intermediates, bases such as potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thio derivatives.
Coupling Reactions: Biaryl compounds, substituted thiazoles.
Scientific Research Applications
Organic Synthesis
4-Methoxy-2-(pyridin-4-yl)thiazole-5-carboxylic acid serves as a versatile building block in organic synthesis. Its structure allows for various modifications, making it useful in the development of more complex molecules. It can undergo reactions such as:
- Substitution Reactions : The methoxy group can be replaced with various nucleophiles, enabling the creation of diverse derivatives.
- Oxidation and Reduction : The carboxylic acid can be oxidized or reduced to yield different functional groups, expanding its utility in synthetic pathways.
Research indicates that compounds derived from thiazoles exhibit significant biological activities, including:
-
Anticancer Properties : Derivatives of this compound have shown potential in inhibiting cancer cell proliferation. For instance, studies demonstrate that thiazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division .
Compound Type Activity Target Thiazole Derivatives Anticancer Tubulin Polymerization Thiazolidine Derivatives Cytotoxicity Prostate Cancer, Melanoma
Pharmaceutical Development
The compound's unique structure makes it an attractive candidate for drug development. It can be used as a scaffold for creating new therapeutics targeting specific enzymes or receptors involved in various diseases. Some notable applications include:
- Anticonvulsant Activity : Certain thiazole derivatives have been investigated for their anticonvulsant effects, showcasing their potential in treating epilepsy .
Material Science
In addition to its biological applications, this compound is explored in material science for its incorporation into advanced materials like polymers and coatings. Its chemical properties allow it to enhance the functional characteristics of materials used in various industrial applications.
Case Studies
Several studies highlight the efficacy of thiazole derivatives in clinical settings:
- Anticancer Study : A series of thiazole derivatives were synthesized and tested for their antiproliferative activity against melanoma and prostate cancer cell lines. Results showed improved efficacy compared to earlier compounds, indicating the potential of these derivatives as therapeutic agents .
- Anticonvulsant Research : A study on novel thiazole integrated compounds demonstrated significant anticonvulsant activity, suggesting their potential application in treating seizure disorders .
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(pyridin-4-yl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
4-Methoxy-2-(pyridin-4-yl)thiazole-5-carboxylic acid can be compared with other similar compounds, such as:
2-(4-Pyridyl)thiazole-4-carboxylic acid: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
4-Methoxy-2-(pyridin-2-yl)thiazole-5-carboxylic acid: Has the pyridinyl group at a different position, which can influence its binding interactions and properties.
Thiazole-5-carboxylic acid derivatives: Various derivatives with different substituents can have distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique reactivity and biological activity compared to other similar compounds.
Biological Activity
4-Methoxy-2-(pyridin-4-yl)thiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : A cyclization reaction using a thiourea derivative and an α-haloketone, often facilitated by a base like sodium ethoxide or potassium carbonate.
- Introduction of the Methoxy Group : Achieved through nucleophilic substitution using methanol.
- Attachment of the Pyridinyl Group : Utilizes cross-coupling reactions, such as Suzuki-Miyaura coupling, involving a boronic acid derivative of pyridine and a halogenated thiazole intermediate.
Biological Activity
The biological activity of this compound has been investigated for various applications:
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the growth of various cancer cell lines, including prostate cancer and melanoma:
- IC50 Values : In studies, compounds structurally related to thiazoles demonstrated IC50 values ranging from low nanomolar to micromolar concentrations against cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting potential as an antimicrobial agent.
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
- Tubulin Polymerization Inhibition : Some studies have indicated that related thiazole compounds inhibit tubulin polymerization, which is crucial for cancer cell proliferation .
Comparative Analysis
When compared to similar compounds, such as 2-(4-pyridyl)thiazole-4-carboxylic acid, the presence of the methoxy group in this compound significantly influences its reactivity and biological activity. The methoxy group enhances its lipophilicity and potentially improves binding affinity to biological targets.
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in cancer treatment:
- SMART Compounds : A series of 4-substituted methoxylbenzoyl-thiazoles were synthesized and tested against prostate cancer and melanoma cells. These compounds showed improved antiproliferative activity compared to earlier derivatives, with IC50 values in the low nanomolar range .
- Structure-Activity Relationship (SAR) : Modifications in the structure of thiazole derivatives have been explored to enhance their anticancer properties. For instance, replacing certain substituents led to significant improvements in cytotoxicity against various cancer cell lines .
Q & A
Q. What are the established synthetic routes for 4-Methoxy-2-(pyridin-4-yl)thiazole-5-carboxylic acid?
The synthesis typically involves cyclization of precursors under controlled conditions. A common approach is the reaction of a pyridine-thiosemicarbazide derivative with potassium carbonate in ethanol under reflux (2–3 hours), followed by neutralization, filtration, and recrystallization . For methoxy-substituted analogs, methoxy groups are introduced via alkylation or direct substitution during cyclization, requiring precise control of temperature and solvent polarity to avoid side reactions .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions on the thiazole and pyridine rings.
- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
- IR spectroscopy to identify functional groups like carboxylic acid (-COOH) and methoxy (-OCH₃) .
- HPLC for purity assessment, particularly to detect unreacted intermediates or regioisomers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity?
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol or methanol may favor cyclization .
- Catalysts : Acidic or basic catalysts (e.g., acetic acid or K₂CO₃) can direct regioselectivity during thiazole ring formation .
- Temperature : Reflux (70–80°C) is critical for cyclization, but higher temperatures risk decarboxylation of the carboxylic acid group .
- By-product analysis : Use TLC or LC-MS to monitor side products like 4-methoxy regioisomers and adjust stoichiometry accordingly .
Q. How to address contradictions in biological activity data across studies?
- Structural analogs : Compare activity with similar compounds (e.g., 4-cyclopropyl-2-methylthiazole-5-carboxylic acid) to identify structure-activity relationships (SAR). Minor substitutions (e.g., pyridin-4-yl vs. pyridin-3-yl) can drastically alter enzyme binding .
- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms may explain discrepancies. Validate using standardized protocols (e.g., IC₅₀ measurements under identical pH and temperature conditions) .
Q. What strategies are effective for enhancing metabolic stability in vivo?
- Prodrug modification : Esterify the carboxylic acid group to improve membrane permeability, as seen in related thiazole derivatives .
- Substituent engineering : Introduce electron-withdrawing groups (e.g., fluorine) on the pyridine ring to reduce oxidative metabolism .
- Pharmacokinetic profiling : Use microsomal stability assays (e.g., liver microsomes from rat/human) to identify metabolic hotspots .
Methodological Challenges
Q. How to resolve ambiguities in X-ray crystallographic data for this compound?
- Co-crystallization : Co-crystallize with target proteins (e.g., kinases) to stabilize conformation and improve diffraction quality .
- Computational modeling : Use density functional theory (DFT) to predict bond angles and compare with experimental data, addressing discrepancies in methoxy group orientation .
Q. What are the pitfalls in interpreting NMR data for thiazole-pyridine hybrids?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
